Chloro(3-chloropropyl)dimethylsilane

Catalog No.
S1504335
CAS No.
10605-40-0
M.F
C5H12Cl2Si
M. Wt
171.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(3-chloropropyl)dimethylsilane

CAS Number

10605-40-0

Product Name

Chloro(3-chloropropyl)dimethylsilane

IUPAC Name

chloro-(3-chloropropyl)-dimethylsilane

Molecular Formula

C5H12Cl2Si

Molecular Weight

171.14 g/mol

InChI

InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3

InChI Key

BJLJNLUARMMMLW-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCCl)Cl

Canonical SMILES

C[Si](C)(CCCCl)Cl

The exact mass of the compound Chloro(3-chloropropyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(3-chloropropyl)dimethylsilane, CAS 10605-40-0, is a bifunctional organosilicon compound featuring two distinct reactive sites. The chlorodimethylsilyl group provides a single, moderately reactive point for covalent attachment to hydroxyl-bearing surfaces or for use in organic synthesis. Concurrently, the terminal 3-chloropropyl group serves as a stable and versatile alkyl halide handle for subsequent downstream chemical transformations, such as nucleophilic substitution or quaternization. This dual-reactivity architecture makes it a crucial intermediate for multi-step syntheses and the controlled functionalization of materials.

Substituting Chloro(3-chloropropyl)dimethylsilane with seemingly similar analogs introduces significant process control and end-product performance issues. Using (3-chloropropyl)trichlorosilane, for example, leads to rapid, uncontrolled polymerization on surfaces, especially in the presence of trace moisture, preventing the formation of well-defined monolayers. This cross-linking tendency is a critical failure point in applications requiring high-fidelity surface functionalization. Conversely, substituting with silanes that have a different terminal group, such as (3-aminopropyl)triethoxysilane, eliminates the possibility of using the chloropropyl group as a precursor for specific downstream reactions like quaternization to form cationic antimicrobial agents or conversion to other functional groups via nucleophilic substitution. Therefore, for processes requiring sequential, controlled surface chemistry, this specific monofunctional chlorosilane is often the only viable procurement choice.

Superior Process Control: Reduced Hydrolytic Reactivity for Predictable Handling and Monolayer Formation

The rate of hydrolysis is a critical parameter for process control in silanization. Monochlorosilanes like Chloro(3-chloropropyl)dimethylsilane exhibit significantly slower and more controllable hydrolysis compared to their di- and trichloro- analogs. Experimental studies on model compounds show that while dichlorodimethylsilane and trichloromethylsilane hydrolyze almost instantaneously upon contact with water, the hydrolysis of a monochlorosilane (chlorotrimethylsilane) is comparatively slower, completing in approximately 25 seconds under specific test conditions. This reduced reactivity of the single Si-Cl bond minimizes uncontrolled polymerization and gas evolution (HCl), affording a wider processing window and enabling the formation of more uniform, well-defined self-assembled monolayers (SAMs), a feat that is difficult to achieve with more reactive trichlorosilanes.

Evidence DimensionRate of Hydrolysis
Target Compound DataSlower, more controlled hydrolysis characteristic of monofunctional chlorosilanes.
Comparator Or BaselineTrichloromethylsilane: Near-instantaneous, vigorous hydrolysis and condensation.
Quantified DifferenceQualitatively slower and less vigorous reaction, enabling better process control vs. the immediate and difficult-to-control reaction of trichlorosilanes.
ConditionsAddition of pure chlorosilanes to water at room temperature, monitored by conductivity.

This improved handling and reaction control directly translates to higher reproducibility and quality in surface modification processes, reducing batch-to-batch variability.

Precursor Suitability: Enabling High-Yield Synthesis of Cationic Quaternary Ammonium Silanes

The 3-chloropropyl group is an ideal handle for synthesizing silyl quaternary ammonium compounds (Si-QACs), which are used as antimicrobial agents. Patents describe the high-yield conversion of chloropropyl-functional silanes by reacting them with tertiary amines. For example, reacting a chloropropylalkoxysilane with decyldimethylamine at 100°C for 8-9 hours results in a 40-50% by weight solution of the target Si-QAC. This demonstrates a robust and established pathway for which Chloro(3-chloropropyl)dimethylsilane is a suitable precursor. Alternative starting materials, such as allyldimethylchlorosilane, would require a more complex, multi-step process (e.g., hydrobromination followed by amination), likely resulting in lower overall yields and more complex purification.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataDirect, one-step quaternization reaction with tertiary amines to produce Si-QACs.
Comparator Or BaselineAllyl-functional silanes: Require a multi-step sequence (e.g., hydrohalogenation then amination) to achieve the same functional group.
Quantified DifferenceOne-step synthesis versus a multi-step route, providing significant advantages in process time, cost, and overall yield.
ConditionsReaction of the chloropropyl group with a tertiary amine, typically in a solvent at elevated temperatures (e.g., 100-120°C).

For manufacturers of antimicrobial coatings, disinfectants, or functional additives, this compound provides the most direct and efficient synthetic route to valuable Si-QAC products.

Versatile Intermediate for Block Copolymer Synthesis via Controlled Polymerization

Chloro(3-chloropropyl)dimethylsilane is a documented intermediate for creating initiators used in controlled polymerization techniques, enabling the synthesis of well-defined block copolymers. For example, it can be used to synthesize a bifunctional initiator for atom transfer radical polymerization (ATRP), which is then used to grow a polymer block from a pre-existing polymer chain. This approach allows for the creation of complex macromolecular structures, such as poly(dimethylsiloxane)-b-poly(ethylene oxide) diblock copolymers. This level of architectural control is not achievable with simple, non-functionalized chlorosilanes like chlorodimethylsilane, nor is it the primary purpose of highly reactive cross-linking agents like trichlorosilanes.

Evidence DimensionSuitability as a Polymerization Initiator Precursor
Target Compound DataServes as a starting material to synthesize initiators for controlled polymerization, enabling block copolymer formation.
Comparator Or BaselineSimple chlorosilanes (e.g., trimethylchlorosilane): Lack the second functional handle needed to be converted into a polymerization initiator.
Quantified DifferenceEnables synthesis of complex polymer architectures (block copolymers) vs. use as a simple end-capping agent.
ConditionsMulti-step organic synthesis to convert the chloropropyl group into an active polymerization initiator site.

For researchers in polymer science and advanced materials, this compound is a key procurement item for building complex, high-value polymer architectures with tailored properties.

Manufacturing of Cationic Antimicrobial Surfaces and Additives

This compound is the preferred precursor for synthesizing quaternary ammonium silanes (Si-QACs). The direct, high-yield reaction of the chloropropyl group with tertiary amines provides an efficient manufacturing route for antimicrobial agents used in coatings, medical devices, and textiles.

Fabrication of High-Quality, Well-Defined Self-Assembled Monolayers (SAMs)

For applications in biosensors, microelectronics, and surface engineering requiring reproducible, high-fidelity monolayers, the controlled reactivity of the monofunctional chlorosilyl group is critical. It avoids the uncontrolled polymerization and surface roughness common with di- or trichlorosilane alternatives, ensuring higher quality and performance.

Synthesis of Advanced Block Copolymers and Hybrid Materials

As a key building block for creating specialized polymerization initiators, this silane enables the synthesis of well-defined block copolymers. This allows for the production of advanced materials with tailored phase behavior, self-assembly properties, and performance characteristics for use in nanotechnology and polymer science.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10605-40-0

Wikipedia

3-Chloropropyldimethylchlorosilane

General Manufacturing Information

Silane, chloro(3-chloropropyl)dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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